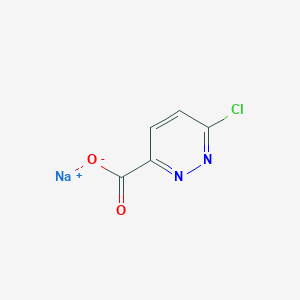

Sodium 6-chloropyridazine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;6-chloropyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2.Na/c6-4-2-1-3(5(9)10)7-8-4;/h1-2H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIZZPDMABOKHD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647551 | |

| Record name | Sodium 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89799-77-9 | |

| Record name | Sodium 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium 6-chloropyridazine-3-carboxylate

Foreword: The Significance of the Pyridazine Moiety in Modern Chemistry

Pyridazine and its derivatives are a cornerstone in the fields of medicinal chemistry and agrochemicals, exhibiting a wide array of biological activities including antihypertensive, antiviral, and anticancer properties.[1] The unique electronic and structural features of the pyridazine ring make it a privileged scaffold in the design of novel therapeutic agents and functional materials. Among these, Sodium 6-chloropyridazine-3-carboxylate stands out as a crucial synthetic intermediate. Its reactive sites—the chloro group and the carboxylate—offer versatile handles for further molecular elaboration, enabling the construction of more complex and potent molecules. This guide provides a comprehensive overview of the synthesis of this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Approaches to the Synthesis of 6-chloropyridazine-3-carboxylic Acid: The Precursor to the Sodium Salt

The synthesis of this compound is predicated on the successful preparation of its corresponding carboxylic acid. Two principal retrosynthetic disconnections are commonly explored in the literature: the oxidation of a methyl group at the 3-position and the hydrolysis of a nitrile or ester functionality at the same position.

Route 1: Oxidation of 3-chloro-6-methylpyridazine

A robust and frequently employed method for the synthesis of 6-chloropyridazine-3-carboxylic acid involves the direct oxidation of the readily available starting material, 3-chloro-6-methylpyridazine.[2] This approach is favored for its atom economy and relatively straightforward execution.

Causality Behind Experimental Choices: The selection of a strong oxidizing agent is paramount for the efficient conversion of the relatively stable methyl group to a carboxylic acid. The reaction is typically carried out in a strongly acidic medium, such as concentrated sulfuric acid, which serves to both activate the oxidizing agent and protonate the pyridazine ring, rendering the methyl group more susceptible to oxidation.

A general workflow for this synthetic transformation is depicted below:

Caption: Oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid.

Materials:

-

3-chloro-6-methylpyridazine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Dichromate (K₂Cr₂O₇) or Potassium Permanganate (KMnO₄)

-

Ice

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, cautiously add 3-chloro-6-methylpyridazine (1 equivalent) to concentrated sulfuric acid.

-

While maintaining the temperature in the ice bath, slowly add the oxidizing agent (potassium dichromate, 2 equivalents, or potassium permanganate, 4 equivalents) in portions.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C for 2 hours.[2]

-

Cool the reaction mixture and carefully pour it into a beaker containing ice water for dilution.

-

Extract the aqueous solution multiple times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from methanol to obtain pure 6-chloropyridazine-3-carboxylic acid.[2]

Trustworthiness of the Protocol: This protocol incorporates a controlled addition of the strong oxidizing agent at low temperatures to manage the exothermic nature of the reaction. The subsequent heating provides the necessary energy to drive the oxidation to completion. The aqueous work-up and extraction are standard procedures for isolating an organic acid from an acidic reaction medium. Recrystallization is a robust method for purifying the solid product.

| Starting Material | Oxidizing Agent | Reaction Temperature | Yield | Reference |

| 3-chloro-6-methylpyridazine | Potassium Dichromate | 50 °C | 65% | [2] |

| 3-chloro-6-methylpyridazine | Potassium Permanganate | 80 °C | 52% | [2] |

Route 2: Hydrolysis of 6-chloropyridazine-3-carbonitrile

An alternative synthetic strategy involves the hydrolysis of 6-chloropyridazine-3-carbonitrile. This method is particularly useful if the nitrile is a more accessible starting material. The hydrolysis can be performed under either acidic or basic conditions.

Mechanistic Insight: Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile group, leading to the formation of an intermediate imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylate salt. Acidic hydrolysis involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating attack by a water molecule.

The general workflow for this hydrolysis is as follows:

Caption: Hydrolysis of 6-chloropyridazine-3-carbonitrile.

Final Step: Formation of this compound

The conversion of 6-chloropyridazine-3-carboxylic acid to its sodium salt is a straightforward acid-base neutralization reaction. This is a critical step as the salt form often exhibits improved solubility and stability, which is advantageous for subsequent reactions or for formulation purposes.

Experimental Protocol: Salt Formation

Materials:

-

6-chloropyridazine-3-carboxylic acid

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Ethanol (or another suitable anti-solvent)

Procedure:

-

Dissolve 6-chloropyridazine-3-carboxylic acid in a minimal amount of deionized water or a suitable alcohol.

-

Slowly add a stoichiometric amount of an aqueous solution of sodium hydroxide or sodium bicarbonate while stirring.

-

Monitor the pH of the solution to ensure complete neutralization (pH ~7-8).

-

The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure, or an anti-solvent such as ethanol can be added to induce precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Self-Validation: The successful formation of the salt can be confirmed by various analytical techniques. A significant shift in the carbonyl stretching frequency in the infrared (IR) spectrum is expected. Furthermore, the disappearance of the acidic proton signal in the ¹H NMR spectrum is a clear indicator of salt formation.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with multiple viable routes. The choice of a particular synthetic pathway will often depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. The oxidation of 3-chloro-6-methylpyridazine offers a direct and efficient method, while the hydrolysis of the corresponding nitrile provides a valuable alternative. The final salt formation is a simple and high-yielding step. As the demand for novel pyridazine-based compounds continues to grow in the pharmaceutical and agrochemical industries, the efficient and scalable synthesis of key intermediates like this compound will remain a critical area of research and development.

References

- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

Sources

6-chloropyridazine-3-carboxylic acid sodium salt properties

An In-depth Technical Guide to 6-Chloropyridazine-3-Carboxylic Acid Sodium Salt: Properties, Synthesis, and Applications in Research and Development

Executive Summary

6-Chloropyridazine-3-carboxylic acid and its corresponding sodium salt represent a class of highly functionalized heterocyclic compounds pivotal to advancements in medicinal chemistry and analytical science. The parent acid is a versatile synthetic building block, notable for the activated chlorine atom on the electron-deficient pyridazine ring, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is harnessed by synthetic chemists to construct complex molecular architectures.

The conversion of the parent carboxylic acid to its sodium salt is a critical and strategic step in drug development, often employed to enhance aqueous solubility, improve stability, and facilitate handling and formulation.[1][2] This guide provides a comprehensive technical overview of the sodium salt's properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and contextualize its utility as both a key intermediate in pharmaceutical synthesis and a critical analytical standard.

Physicochemical Profile

The properties of 6-chloropyridazine-3-carboxylic acid sodium salt are directly derived from its parent acid. The formation of the salt primarily modifies properties related to ionization, such as solubility and melting point, while the core molecular structure and spectroscopic features remain largely predictable.

| Property | 6-Chloropyridazine-3-carboxylic Acid (Parent Compound) | 6-Chloropyridazine-3-carboxylic Acid Sodium Salt (Target Compound) |

| CAS Number | 5096-73-1[3][4][5] | Not commonly assigned; typically managed by internal corporate numbering systems. |

| Alternate Names | 3-Carboxy-6-chloropyridazine; 3-Carboxy-6-chloro-1,2-diazine[5] | Sodium 6-chloro-pyridazine-3-carboxylate |

| Molecular Formula | C₅H₃ClN₂O₂[5] | C₅H₂ClN₂NaO₂ |

| Molecular Weight | 158.54 g/mol [5] | 180.52 g/mol |

| Appearance | Off-white to beige crystalline powder | Typically a white to off-white solid or crystalline powder. |

| Melting Point | High, with decomposition. Reported ranges vary, e.g., >300 °C. | Expected to be higher than the parent acid and will likely decompose without melting, which is characteristic of many organic salts. |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and methanol.[6] | Significantly enhanced aqueous solubility compared to the parent acid. Soluble in water; sparingly soluble in non-polar organic solvents. This is a primary reason for its preparation in pharmaceutical contexts.[1][2] |

| Chemical Stability | Stable under recommended storage conditions.[6] Incompatible with strong oxidizing agents.[6] | Generally stable. Hygroscopic nature is possible. Should be stored in a dry environment. The carboxylate is less reactive than the corresponding carboxylic acid in many reactions (e.g., esterification). |

Synthesis and Manufacturing Considerations

The synthesis of the sodium salt is a straightforward two-stage process: first, the preparation of the parent carboxylic acid, followed by its neutralization to form the salt.

Stage 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

The parent acid can be synthesized via the oxidation of an alkyl-substituted precursor, such as 3-chloro-6-methylpyridazine. This method leverages readily available starting materials and robust oxidizing agents.[7]

Experimental Protocol: Oxidation of 3-Chloro-6-methylpyridazine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-chloro-6-methylpyridazine (1.0 eq) to concentrated sulfuric acid (5-10 vol) under an ice bath to maintain a temperature below 10 °C.

-

Addition of Oxidant: While stirring vigorously, slowly add an oxidant such as potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) (2.0-2.5 eq) portion-wise, ensuring the internal temperature does not exceed 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the reaction to 50-60 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.[7]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (10-20 vol).

-

Extraction: Extract the resulting aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x 5 vol).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can be purified by recrystallization from a solvent like methanol or an ethanol/water mixture to yield pure 6-chloropyridazine-3-carboxylic acid.[7]

Stage 2: Formation of the Sodium Salt

This is a standard acid-base neutralization. The choice of base can influence the purity and handling of the final product.

Experimental Protocol: Neutralization

-

Dissolution: Dissolve the purified 6-chloropyridazine-3-carboxylic acid (1.0 eq) in a suitable solvent, such as ethanol or methanol.

-

Titration: Slowly add a stoichiometric amount (1.0 eq) of a sodium base, such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe), dissolved in the same solvent. Monitor the pH of the solution, titrating to a neutral pH (~7.0).

-

Isolation: The sodium salt will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Drying: The resulting solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum to yield the final 6-chloropyridazine-3-carboxylic acid sodium salt.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Discovery and Agrochemical Science

A Core Scaffold in Medicinal Chemistry

The pyridazine moiety is a recognized pharmacophore present in numerous biologically active compounds. 6-Chloropyridazine-3-carboxylic acid serves as a key starting material for the synthesis of novel therapeutic agents. For instance, derivatives have been synthesized and tested for their affinity toward neuronal nicotinic acetylcholine receptors (nAChRs), highlighting their potential in developing treatments for neurological disorders. [8]The ability to easily modify the 6-position via SNAr chemistry allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Caption: Role as a building block in a drug discovery workflow.

Analytical Standard for Environmental and Biological Monitoring

6-Chloropyridazine-3-carboxylic acid is a known metabolite of widely used neonicotinoid insecticides, such as imidacloprid and acetamiprid. [6][9]As these pesticides are used extensively in agriculture, monitoring their environmental fate and human exposure is a significant public health concern. The compound is therefore used as a certified analytical reference standard for the quantification of this metabolite in various matrices, including soil, water, and biological samples like urine. [9][10]Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS) rely on this standard for accurate calibration and validation. [9][10]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the sodium salt.

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | The characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will be absent. The sharp C=O stretch (around 1700-1730 cm⁻¹) will be replaced by two distinct absorptions for the carboxylate anion (COO⁻): an asymmetric stretch (~1550-1610 cm⁻¹) and a symmetric stretch (~1400-1440 cm⁻¹). [11] |

| ¹H NMR Spectroscopy | The acidic proton of the carboxylic acid (typically >10 ppm) will be absent. The two aromatic protons on the pyridazine ring will remain, appearing as doublets in the aromatic region (typically 7.5-8.5 ppm). |

| ¹³C NMR Spectroscopy | The carbonyl carbon of the carboxylate group will appear in the range of 165-185 ppm. Other carbon signals corresponding to the pyridazine ring will also be present. [11] |

| Purity Analysis (HPLC) | Protocol Example: • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile. • Flow Rate: 1.0 mL/min. • Detection: UV at 254 nm. • Result: A single major peak indicates high purity. Assay ≥98.0% is a common specification. [10] |

Safety, Handling, and Storage

While safety data for the sodium salt is not as prevalent as for the parent acid, prudent handling should be based on the hazards associated with the parent compound.

-

Hazard Identification: The parent acid is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. [3][12][13]It may also cause respiratory irritation. [3][12][13]* Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [14][15][16]For handling bulk powder, a dust mask (e.g., N95) is recommended. [14]* First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. [3][15] * Skin: Wash off with soap and plenty of water. [3][12] * Inhalation: Move person to fresh air. Seek medical attention if symptoms persist. [3][12] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]Given its potential hygroscopicity, storage with a desiccant may be advisable.

Conclusion

6-Chloropyridazine-3-carboxylic acid sodium salt is more than just a salt derivative; it is an enabling chemical tool for researchers and developers. Its enhanced aqueous solubility and stable solid form make it a superior alternative to the parent acid for many applications, particularly in the formulation-driven environment of drug development. Its core value lies in the synthetically versatile chloro-pyridazine scaffold, which serves as a launchpad for the creation of novel molecules with significant biological potential. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any scientist working at the interface of chemistry, biology, and pharmaceutical science.

References

-

SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 6-Chloropyridazine-4-carboxylic acid.

-

Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%. Retrieved from

-

RecSupply. (n.d.). Safety Data Sheet. Retrieved from

-

Fisher Scientific. (2023). Safety Data Sheet: 6-Chloropyridazine-3-carboxylic acid. Retrieved from

-

TCI Chemicals. (n.d.). Safety Data Sheet: Sodium Isonicotinate. Retrieved from

-

Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%. Retrieved from

-

Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid. Retrieved from

-

Chem-Impex. (n.d.). 6-Chloronicotinic acid. Retrieved from

-

Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%. Retrieved from

-

BLD Pharm. (n.d.). 5096-73-1|6-Chloropyridazine-3-carboxylic acid. Retrieved from

-

Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid PESTANAL®, analytical standard. Retrieved from

-

Fisher Scientific. (n.d.). Active chloro-heterocycles. Retrieved from

-

Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid PESTANAL®, analytical standard. Retrieved from

-

ResearchGate. (2018). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from

-

Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%. Retrieved from

-

Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%. Retrieved from

-

ChemicalBook. (n.d.). METHYL 6-CHLOROPYRIDAZINE-3-CARBOXYLATE synthesis. Retrieved from

-

Chem-Impex. (n.d.). 2-Chloropyridine-3-carboxylic acid. Retrieved from

-

PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from

-

ChemicalBook. (n.d.). 6-Chloronicotinic acid. Retrieved from

-

Gualtieri, F., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7.

-

Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 6-Chloropyridazine-3-carboxylic acid. Retrieved from

-

Merck. (n.d.). 6-Chloropyridine-3-carboxylic acid. Retrieved from

-

Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid PESTANAL®, analytical standard. Retrieved from

-

Reddy, L. H., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 4, 100311.

-

Aslam, M. S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1695-1725.

-

Kumar, L., et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(4).

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119-1128.

-

ResearchGate. (2019). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Retrieved from

-

LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from

-

University of Calgary. (n.d.). Sample IR spectra. Retrieved from

-

Sigma-Aldrich. (n.d.). 6-Hydroxypyridine-3-carboxylic acid 98%. Retrieved from

-

Fisher Scientific. (n.d.). Carboxylic acids and derivatives. Retrieved from

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.es [fishersci.es]

- 4. 5096-73-1|6-Chloropyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 7. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 8. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 6-氯吡啶-3-羧酸 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 13. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 [sigmaaldrich.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Sodium 6-chloropyridazine-3-carboxylate

Introduction

The pyridazine nucleus is a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The unique physicochemical properties of the pyridazine ring, such as its polarity, hydrogen bonding capacity, and metabolic stability, make it an attractive component in drug design.[1][4] Sodium 6-chloropyridazine-3-carboxylate is a salt of 6-chloropyridazine-3-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules.[5][6] While the specific mechanism of action for this sodium salt is not extensively documented, the known activities of related pyridazine compounds allow us to propose and experimentally validate a hypothesized mechanism.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound. We will proceed from a plausible, literature-derived hypothesis to a detailed, step-by-step experimental plan designed to identify its molecular target and elucidate its effects on cellular signaling pathways.

Hypothesized Mechanism of Action: Kinase Inhibition in Oncogenic and Inflammatory Pathways

Based on extensive research into pyridazine derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of protein kinases that are critical regulators of cell proliferation and survival.[2] Many pyridazine-containing compounds have been shown to target kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (MAPK), and Cyclin-Dependent Kinases (CDKs).[1][2] Additionally, some pyridazine derivatives are potent inhibitors of enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[3]

Therefore, our central hypothesis is that this compound exerts its biological effects by inhibiting one or more protein kinases involved in oncogenic signaling and/or key enzymes in inflammatory pathways.

Caption: Hypothesized mechanism of this compound.

Experimental Validation of the Mechanism of Action

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to first identify the molecular target(s) of this compound and then to characterize its effects on the relevant cellular pathways.

Part 1: Target Identification and Engagement

The initial step is to determine if the compound physically interacts with and stabilizes a protein target within the cell.

Protocol 1: Kinase Profiling Assay

-

Objective: To screen this compound against a broad panel of purified kinases to identify potential targets.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of 100-400 human kinases at a fixed concentration (e.g., 10 µM).

-

The service will perform in vitro kinase activity assays, typically using a radiometric or fluorescence-based method, to measure the percent inhibition for each kinase.

-

Analyze the results to identify "hits" – kinases that are significantly inhibited by the compound (e.g., >50% inhibition).

-

-

Causality: This unbiased screen provides a broad overview of the compound's selectivity and points towards the most likely kinase families to investigate further.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm that the compound binds to the identified kinase "hits" in a cellular context.

-

Methodology:

-

Culture an appropriate cell line (e.g., a cancer cell line known to overexpress a hit kinase).

-

Lyse the cells to prepare a protein extract.

-

Divide the lysate into two aliquots: one treated with vehicle (control) and the other with this compound.

-

Heat both aliquots across a range of temperatures (e.g., 40-70°C).

-

Centrifuge the samples to pellet aggregated proteins.

-

Analyze the supernatant (soluble protein fraction) by Western blotting using an antibody specific for the target kinase.

-

-

Causality: Ligand binding stabilizes a protein, increasing its melting temperature. A shift to a higher temperature for the compound-treated sample compared to the control indicates direct target engagement.

Part 2: In Vitro Enzymatic Assays

Once potential targets are identified, their inhibition must be quantified.

Protocol 3: In Vitro Kinase Inhibition Assay (IC50 Determination)

-

Objective: To determine the potency of this compound against the validated target kinase(s).

-

Methodology:

-

Prepare a kinase assay buffer (e.g., containing HEPES, MgCl2, DTT).[1]

-

In a 96-well plate, add the purified target kinase, its specific substrate (peptide or protein), and ATP.

-

Add this compound in a series of dilutions (e.g., from 1 nM to 100 µM).

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and quantify kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

-

Causality: The IC50 value provides a quantitative measure of the compound's inhibitory potency, which is crucial for structure-activity relationship (SAR) studies.[1]

| Potential Kinase Target | Reported Pyridazine IC50 Range |

| VEGFR-2 | 0.05 - 1 µM |

| p38 MAPK | 1 - 20 nM |

| CDK2 | 0.4 - 1 µM |

| mTOR | 0.06 - 0.07 µM |

| EGFR | Nanomolar range |

| Table 1: Examples of IC50 values for various pyridazine derivatives against different kinases.[2] |

Part 3: Cellular Assays

The final step is to assess whether the compound's effect on the target protein translates into a functional cellular response.

Protocol 4: Western Blotting for Downstream Signaling

-

Objective: To determine if the compound inhibits the phosphorylation of downstream substrates of the target kinase in cells.

-

Methodology:

-

Culture cells and treat them with various concentrations of this compound for a specific time.

-

If the pathway is stimulated by a growth factor (e.g., VEGF for the VEGFR-2 pathway), add the growth factor to the appropriate wells.

-

Lyse the cells and quantify total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (autophosphorylation) and key downstream proteins (e.g., phospho-Akt, phospho-ERK).

-

Also, probe for the total protein levels of these targets as a loading control.

-

Visualize the bands using a chemiluminescence-based detection system.

-

-

Causality: A decrease in the phosphorylation of downstream proteins in a dose-dependent manner provides strong evidence that the compound is inhibiting the target kinase's activity within the cell.

Caption: A typical workflow for Western blot analysis.

Protocol 5: Cell Proliferation Assay

-

Objective: To assess the impact of the compound on the growth of cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., HepG-2, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for 48-72 hours.

-

Add a viability reagent such as MTT or Sulforhodamine B (SRB) and measure the absorbance according to the manufacturer's protocol.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

-

Causality: If the compound inhibits a kinase essential for cell proliferation, a dose-dependent decrease in cell viability is expected.[2]

Protocol 6: Anti-inflammatory Assay

-

Objective: To evaluate the compound's ability to suppress inflammatory responses in a cellular model.

-

Methodology:

-

Use a cell line such as RAW 264.7 macrophages.

-

Pre-treat the cells with this compound.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS).

-

After incubation, collect the cell culture supernatant.

-

Measure the levels of inflammatory mediators such as prostaglandin E2 (PGE2) or cytokines like TNF-α and IL-6 using ELISA kits.[2][3]

-

-

Causality: A reduction in the production of these inflammatory mediators would support a mechanism involving the inhibition of inflammatory pathways, potentially through enzymes like COX-2.[3]

Conclusion

This guide outlines a systematic and robust strategy for elucidating the mechanism of action of this compound. By starting with a broad, unbiased screen and progressively narrowing the focus through target validation, in vitro characterization, and cellular functional assays, researchers can build a comprehensive and well-supported model of how this compound exerts its biological effects. The inherent versatility of the pyridazine scaffold suggests that this compound could hold significant therapeutic potential, and a thorough understanding of its mechanism is the critical first step in realizing that potential.

References

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. [Link]

-

Some biologically active pyridazine derivatives and their application. ResearchGate. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

-

Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]

-

Synthetic pathways to substituted/heterocyclic pyridazines. ResearchGate. [Link]

-

6-Chloropyridine-3-carboxylic acid (99%). Amerigo Scientific. [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. [Link]

-

6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. [Link]

-

Methyl 6-chloropyridazine-3-carboxylate. PubChem. [Link]

-

6-Chloropyridazine-3-carboxamide. Chemsrc. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure of 6-Chloropyridazine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridazine-3-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its structural framework is of significant interest to medicinal chemists and material scientists, as the arrangement of its atoms in the solid state dictates its physicochemical properties and, consequently, its utility in drug design and development. This guide provides a comprehensive overview of the synthesis, and a detailed, field-proven protocol for the determination of its single-crystal X-ray structure. Furthermore, we delve into a predictive analysis of its crystal packing and intermolecular interactions, drawing authoritative parallels from the crystallographic data of analogous pyridazine derivatives. This document is intended to be a vital resource for researchers engaged in the structural analysis and application of pyridazine-based compounds.

Introduction: The Significance of 6-Chloropyridazine-3-Carboxylic Acid

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] The pyridazine nucleus is a key pharmacophore found in several commercial drugs.[1] 6-Chloropyridazine-3-carboxylic acid (C₅H₃ClN₂O₂) is a particularly important intermediate, valued for its reactive sites that allow for further molecular elaboration.[3][4] The presence of a chlorine atom, a carboxylic acid group, and the pyridazine ring itself provides multiple points for synthetic modification, making it a valuable precursor for novel therapeutic agents.[5]

The crystal structure of a molecule provides the most definitive understanding of its three-dimensional arrangement and the non-covalent interactions that govern its assembly in the solid state. These interactions, including hydrogen bonds and halogen bonds, are crucial in molecular recognition processes, such as a drug binding to its target protein.[6] Therefore, a detailed knowledge of the crystal structure of 6-chloropyridazine-3-carboxylic acid is essential for structure-activity relationship (SAR) studies and for the rational design of new drug candidates.

Synthesis and Crystallization

Synthesis of 6-Chloropyridazine-3-Carboxylic Acid

A common and efficient method for the synthesis of 6-chloropyridazine-3-carboxylic acid involves the oxidation of a suitable precursor, such as 3-chloro-6-methylpyridazine.[3]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid.

-

Oxidation: While maintaining a low temperature, slowly add an oxidizing agent, such as potassium permanganate or potassium dichromate, to the stirred solution.[3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to the appropriate temperature (e.g., 50-80°C) and stir for a designated period (e.g., 2 hours) to ensure complete conversion.[3]

-

Workup: Cool the reaction mixture and carefully pour it into ice water to quench the reaction and precipitate the product.

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like methanol to yield white crystalline powder.[3]

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction studies. The choice of solvent and crystallization technique is paramount.

Experimental Protocol:

-

Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetone, acetonitrile, and mixtures with water) to determine the optimal solvent for slow crystallization.

-

Slow Evaporation: Prepare a saturated solution of the purified 6-chloropyridazine-3-carboxylic acid in the chosen solvent at a slightly elevated temperature. Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

-

Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound. In the same container, place a larger volume of a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent will slowly diffuse into the solution of the compound, inducing crystallization.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor using a nylon loop and immediately mount them on the goniometer of the diffractometer.

Single-Crystal X-ray Diffraction: A Methodological Workflow

The following outlines the standard procedure for determining the crystal structure of a small molecule like 6-chloropyridazine-3-carboxylic acid.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Data Reduction and Space Group Determination: The raw diffraction data are processed to yield a set of unique reflections with their intensities and standard uncertainties. The crystal system and space group are determined from the symmetry of the diffraction pattern.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule's position and orientation in the unit cell.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using a least-squares minimization procedure. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Structural Analysis and Validation: The final refined structure is analyzed to determine bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonds and halogen bonds, are identified and characterized. The quality of the final structure is validated using crystallographic software.

Predicted Crystal Structure and Intermolecular Interactions

While the specific crystal structure of 6-chloropyridazine-3-carboxylic acid is not publicly available at the time of writing, we can predict its key structural features based on the known crystal structures of related pyridazine derivatives and halogenated carboxylic acids.[7][8][9]

Molecular Geometry

The pyridazine ring is expected to be essentially planar.[8][10] The carboxylic acid group may be slightly twisted out of the plane of the pyridazine ring. The bond lengths and angles within the pyridazine ring are anticipated to be consistent with those of other pyridazine derivatives.

Intermolecular Interactions and Crystal Packing

The crystal packing of 6-chloropyridazine-3-carboxylic acid will likely be dominated by a network of intermolecular interactions.

-

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form dimeric structures through O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules.[11] This is a very common and stable motif for carboxylic acids in the solid state. Additionally, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors.[12]

-

Halogen Bonding: The chlorine atom on the pyridazine ring can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom, such as a nitrogen or oxygen atom of an adjacent molecule.[9] This type of interaction can play a significant role in directing the crystal packing.

-

π-π Stacking: The aromatic pyridazine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Caption: Predicted intermolecular interactions in the crystal structure.

Tabulated Predicted Crystallographic Data

The following table summarizes the predicted crystallographic parameters for 6-chloropyridazine-3-carboxylic acid based on analogous structures.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, or Pbca |

| Z (molecules/unit cell) | 2 or 4 |

| Hydrogen Bonding Motif | Carboxylic acid dimer (R²₂(8)) |

| Key Intermolecular Forces | O-H···O, C-Cl···N/O, π-π stacking |

Structure-Property Relationships and Drug Development Implications

The precise arrangement of 6-chloropyridazine-3-carboxylic acid molecules in the solid state, as dictated by the intermolecular interactions discussed above, will influence its key physicochemical properties:

-

Solubility: The strength and nature of the intermolecular interactions will affect how readily the compound dissolves in various solvents, a critical parameter for formulation and bioavailability.

-

Melting Point: A more extensive and stronger network of intermolecular interactions will lead to a higher melting point.

-

Polymorphism: The ability of the molecule to adopt different crystal packing arrangements (polymorphism) can have profound implications for its stability, solubility, and ultimately, its therapeutic efficacy.

For drug development professionals, understanding the crystal structure provides a blueprint for designing derivatives with improved properties. For instance, by modifying substituents on the pyridazine ring, it is possible to modulate the intermolecular interactions to enhance solubility or to introduce new interactions that could improve binding affinity to a biological target.

Conclusion

While a definitive crystal structure of 6-chloropyridazine-3-carboxylic acid awaits experimental determination, this guide has provided a robust framework for its synthesis, crystallization, and structural analysis. Based on established principles of crystallography and the known structures of related compounds, we have presented a well-reasoned prediction of its molecular geometry and the key intermolecular interactions that will govern its crystal packing. This in-depth analysis underscores the importance of single-crystal X-ray diffraction in elucidating the structure-property relationships that are fundamental to the rational design of new pharmaceuticals. The methodologies and insights presented herein offer a valuable resource for researchers working with this important heterocyclic building block.

References

-

Fanfani, L., Zanazzi, P. F., & Sabelli, C. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. II. The structure of 1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1178-1182. [Link]

- Google Patents. (2011). Synthesis process of 6-methoxy pyridazine-3-carboxylic acid. CN101508676B.

-

ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

-

ResearchGate. (n.d.). Pyridazines and their Benzo Derivatives. [Link]

-

ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. [Link]

-

National Institutes of Health. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]

-

National Institutes of Health. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

-

ResearchGate. (n.d.). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. [Link]

-

Amerigo Scientific. (n.d.). 6-Chloropyridine-3-carboxylic acid (99%). [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. [Link]

-

MDPI. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. [Link]

-

Cambridge MedChem Consulting. (n.d.). Molecular Interactions. [Link]

-

National Institutes of Health. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

-

Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Stevens Institute of Technology. (n.d.). Role of intermolecular interactions in the coverage- and configuration-dependent adsorption of carboxylic acids on Pt(111). [Link]

Sources

- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Interactions | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchwith.stevens.edu [researchwith.stevens.edu]

- 12. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Sodium 6-chloropyridazine-3-carboxylate

Abstract

This technical guide provides a comprehensive framework for understanding and executing the thermogravimetric analysis (TGA) of Sodium 6-chloropyridazine-3-carboxylate. As direct experimental data for this specific molecule is not widely published, this document leverages first-principles analysis based on its constituent chemical moieties—a sodium carboxylate salt and a chlorinated pyridazine heterocycle. We present a predictive analysis of its thermal behavior, a detailed, self-validating experimental protocol, and a guide to interpreting the resulting data. This paper is intended for researchers, chemists, and drug development professionals who utilize thermal analysis to characterize novel compounds, assess thermal stability, and ensure material quality.

Introduction: The Imperative for Thermal Analysis

In pharmaceutical development and materials science, understanding a compound's thermal stability is not merely an academic exercise; it is a critical component of safety, efficacy, and quality control.[1][2] Thermogravimetric Analysis (TGA) is an essential technique that measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This data reveals crucial information about decomposition temperatures, moisture and solvent content, and the overall thermal profile of a material.[1]

This compound is a heterocyclic organic salt. Its structure, featuring a pyridazine ring, a chloro substituent, and an ionic carboxylate group, suggests a complex thermal decomposition profile. Pyridazine derivatives are foundational in medicinal chemistry and materials science, often prized for their thermal stability.[4][5] The sodium salt form is expected to exhibit distinct thermal properties compared to its parent carboxylic acid, primarily due to the ionic bond between the carboxylate and the sodium ion.[6][7]

This guide will deconstruct the anticipated thermal behavior of this molecule and provide the scientific rationale for designing a robust TGA experiment to characterize it.

Predicted Thermal Behavior: A First-Principles Approach

The thermal decomposition of this compound can be predicted by analyzing its two primary structural components.

-

The Sodium Carboxylate Moiety: Sodium salts of carboxylic acids are generally more thermally stable than their acidic precursors.[7] Their decomposition often proceeds via decarboxylation at elevated temperatures. In an oxidative (air) atmosphere, the ultimate residue is typically an inorganic salt like sodium carbonate (Na₂CO₃) or sodium oxide (Na₂O), formed after the complete combustion of the organic components.[6]

-

The 6-Chloropyridazine Ring: The pyridazine ring is a nitrogen-containing heterocycle known for its relative thermal stability. However, thermal degradation, when it occurs, is expected to proceed through complex radical pathways, leading to the fragmentation of the ring and the release of gaseous products such as nitrogen oxides (NOx), hydrogen chloride (HCl), and various hydrocarbons.[8] Some pyridazine derivatives have also been shown to sublime before decomposing, a phenomenon that would manifest as a complete mass loss in the TGA without leaving a residue.[4]

Based on this, a multi-step decomposition is anticipated:

-

Dehydration: An initial mass loss at temperatures below 150°C, corresponding to the release of lattice or adsorbed water.

-

Organic Decomposition: A significant, potentially multi-stage mass loss at higher temperatures (>250°C) as the chloropyridazine ring and carboxylate group fragment.

-

Residue Formation: The formation of a stable inorganic residue in an oxidative atmosphere.

Designing a Self-Validating TGA Experiment

The validity of TGA results hinges on a meticulously designed experiment. Every parameter choice must be deliberate and justified to ensure the data is reproducible and accurately reflects the material's properties.

Causality Behind Experimental Parameter Selection

-

Atmosphere (The "What"): The choice of purge gas fundamentally alters the chemical reactions observed.

-

Inert (Nitrogen, 99.99%): An inert atmosphere is essential for studying the intrinsic thermal decomposition (pyrolysis) of the molecule without the influence of oxidation. This allows for the isolation of bond-breaking events inherent to the compound's structure.

-

Oxidative (Air): An oxidative atmosphere is used to assess the compound's stability in the presence of air and to determine the final inorganic residue (ash content) after complete combustion. Running the analysis in both atmospheres provides a more complete characterization.

-

-

Heating Rate (The "How Fast"): The rate at which the temperature increases affects the resolution of thermal events.

-

Rationale: A slower heating rate (e.g., 10 °C/min) is recommended. This provides better separation between consecutive thermal events, such as dehydration and the onset of decomposition, yielding a more detailed thermogram. Faster rates can shift decomposition events to artificially high temperatures and merge distinct steps.

-

-

Sample Mass (The "How Much"):

-

Crucible Type (The "Where"):

-

Rationale: An alumina or platinum crucible is required.[3] These materials are inert at the high temperatures needed for full decomposition and will not react with the sample or its decomposition products.

-

TGA Experimental Workflow Diagram

The following diagram outlines the logical flow for a comprehensive TGA investigation.

Caption: Plausible multi-step thermal decomposition pathway.

Trustworthiness Through Validation: The Residue Calculation

A key step in validating the experimental result is to compare the observed final residue (in an oxidative atmosphere) with the theoretical value.

-

Molecular Formula: C₅H₂ClN₂NaO₂

-

Molecular Weight: ~180.53 g/mol

-

Assumed Final Residue: Sodium Carbonate (Na₂CO₃), MW = 105.99 g/mol

The stoichiometry dictates that 2 moles of the starting salt will produce 1 mole of Na₂CO₃. Theoretical % Residue = (Mass of Na₂CO₃) / (Mass of 2 moles of Salt) x 100 Theoretical % Residue = (105.99 g/mol ) / (2 * 180.53 g/mol ) x 100 ≈ 29.35%

If the experimental residue in air is close to this value, it provides strong confidence in the identification of the final product and the overall accuracy of the analysis.

Conclusion

The thermogravimetric analysis of this compound is predicted to reveal a multi-step thermal profile, beginning with dehydration, followed by a complex organic decomposition, and culminating in the formation of a stable inorganic residue in an oxidative environment. By employing the rigorous, scientifically-justified protocol detailed in this guide, researchers can obtain high-quality, reproducible data. This information is paramount for determining the compound's thermal stability limits, which directly informs its potential applications, storage conditions, and safety protocols in pharmaceutical and materials science research.

References

-

Kinetics study of thermal decomposition of sodium carboxylate salts. (2012). ResearchGate. [Link]

-

Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (n.d.). MDPI. [Link]

-

Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. (2021). RSC Publishing. [Link]

-

Kinetics study of thermal decomposition of sodium carboxylate salts. (2012). OSTI.GOV. [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). University of New Haven. [Link]

-

How to Interpret a TGA Curve: An Expert Guide. (n.d.). Torontech. [Link]

-

Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (n.d.). RSC Publishing. [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. [Link]

-

Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho. [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research. [Link]

-

6-Chloropyridazine-3-carboxamide. (n.d.). PubChem. [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PMC - NIH. [Link]

-

Experimental conditions for modulated temperature TGA measurements. (n.d.). ResearchGate. [Link]

-

6-Chloropyridazine-3-carboxamide. (n.d.). Chemsrc. [Link]

-

Thermogravimetric analysis by TGA. (n.d.). 6NAPSE Laboratory. [Link]

-

Determination of Volatility Parameters of Secondary Organic Aerosol Components via Thermal Analysis. (n.d.). MDPI. [Link]

-

6-Chloropyridazine-3-carbonyl chloride. (n.d.). PubChem. [Link]

-

Pyridazine. (n.d.). University of Florida. [Link]

-

Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. (2021). Science Publishing Group. [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2018). ResearchGate. [Link]

- Process for producing 3-amino-6-chloropyridazine. (2007).

-

6-Amino-3-chloropyridazine. (n.d.). PubChem. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. aurigaresearch.com [aurigaresearch.com]

- 3. 6-napse.com [6-napse.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA07897F [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. libjournals.unca.edu [libjournals.unca.edu]

The Chloropyridazine Ring: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide on its Chemical Reactivity for Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has solidified its position as a "privileged structure" in the field of medicinal chemistry.[1] Its distinct physicochemical properties, such as its dipole moment and hydrogen bonding capabilities, make it a valuable core for designing novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the chemical reactivity of the chloropyridazine ring, a critical building block for functionalization and development of new drug candidates.

Core Principles of Chloropyridazine Reactivity

The chemical behavior of the chloropyridazine ring is largely dictated by the presence of two adjacent nitrogen atoms. These atoms exert a strong electron-withdrawing effect, rendering the ring electron-deficient. This electronic characteristic is the primary driver of its reactivity, making it susceptible to a range of chemical transformations.

The introduction of a chlorine atom provides a versatile handle for synthetic chemists. This halogen acts as an excellent leaving group, opening the door to a wide array of substitution and cross-coupling reactions.

Key Chemical Transformations of the Chloropyridazine Ring

2.1. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for modifying the chloropyridazine core. The electron-deficient nature of the ring facilitates this reaction by stabilizing the intermediate formed during the process.[3][4]

Mechanism: The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring.[3]

Experimental Protocol: General SNAr with an Amine

Materials:

-

Chloropyridazine derivative (e.g., 3,6-dichloropyridazine)

-

Amine nucleophile

-

Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the chloropyridazine in the anhydrous solvent under an inert atmosphere.

-

Add the amine (1.0-1.2 equivalents) to the solution.

-

Add the non-nucleophilic base (1.5-2.0 equivalents).

-

Stir the reaction at room temperature or heat as necessary, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Avoids hydrolysis of the chloropyridazine starting material.

-

Non-nucleophilic Base: Neutralizes the HCl generated without competing with the amine nucleophile.

Table 1: Examples of SNAr Reactions on Chloropyridazines

| Chloropyridazine | Nucleophile | Conditions | Product |

| 3-Chloropyridazine | Morpholine | K₂CO₃, DMF, 80 °C | 3-Morpholinopyridazine |

| 3,6-Dichloropyridazine | Benzylamine | DIPEA, Dioxane, 100 °C | 3-Benzylamino-6-chloropyridazine |

| 3-Chloro-6-methylpyridazine | Sodium methoxide | Methanol, reflux | 3-Methoxy-6-methylpyridazine |

2.2. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and chloropyridazines are excellent substrates for these transformations.[5]

The Suzuki-Miyaura reaction couples the chloropyridazine with a boronic acid to form a biaryl or heteroaryl compound.[5][6] The choice of palladium catalyst and ligand is critical for success, especially with electron-deficient heteroaryl chlorides.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Chloropyridazine derivative

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere

Procedure:

-

Combine the chloropyridazine, arylboronic acid, palladium catalyst, ligand, and base in a reaction vessel under an inert atmosphere.

-

Add the degassed solvent.

-

Heat the reaction mixture, monitoring for completion.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the product by column chromatography.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: A general workflow illustrating the role of chloropyridazines in drug discovery.

Conclusion

The chloropyridazine ring is a highly valuable and versatile building block in modern medicinal chemistry. Its predictable reactivity, dominated by nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of diverse and complex molecules. As the demand for novel therapeutics continues to grow, the strategic application of chloropyridazine chemistry will undoubtedly remain a key driver of innovation in drug discovery.

References

A comprehensive list of references can be compiled from the citations throughout this document.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Sodium 6-chloropyridazine-3-carboxylate as a chemical intermediate

An In-Depth Technical Guide to Sodium 6-chloropyridazine-3-carboxylate: A Versatile Intermediate in Modern Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry. Its strategic placement of a reactive chlorine atom and a versatile carboxylate group on the pyridazine scaffold makes it an invaluable starting point for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, core reactivity, and applications in drug discovery. We will delve into detailed, field-proven experimental protocols, explain the causality behind synthetic choices, and illustrate its utility through case studies of advanced pharmaceutical intermediates. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

The Pyridazine Scaffold: A Privileged Motif in Medicinal Chemistry

Nitrogen-containing heterocycles are the cornerstone of modern drug discovery, with over 60% of FDA-approved small-molecule drugs featuring at least one such ring system. Among these, the 1,2-diazine structure of pyridazine is a particularly compelling scaffold. Its unique electronic properties, ability to engage in hydrogen bonding as an acceptor, and defined conformational influence make it a "privileged" structure for targeting a wide array of biological targets.

This compound emerges as a superior starting material for several key reasons:

-

Orthogonal Reactivity: It possesses two distinct and chemoselectively addressable functional groups. The chlorine at the C6 position is primed for nucleophilic aromatic substitution (SNAr), while the carboxylate at C3 is a handle for amide bond formation, esterification, or reduction.

-

Synthetic Efficiency: This dual functionality allows for the rapid construction of molecular complexity and the generation of diverse chemical libraries from a single, reliable intermediate.[1][2]

-

Proven Pharmacophore: The chloropyridazine core is present in numerous biologically active compounds, including kinase inhibitors, anti-cancer agents, and insecticides.[3][4]

This guide will focus on unlocking the full synthetic potential of this versatile building block.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. The properties for this compound and its parent acid are summarized below.

| Property | This compound | 6-Chloropyridazine-3-carboxylic acid |

| CAS Number | 89799-77-9[5] | 5096-73-1[6] |

| Molecular Formula | C₅H₂ClN₂NaO₂[5] | C₅H₃ClN₂O₂[6] |

| Molecular Weight | 180.52 g/mol [5] | 158.54 g/mol [6] |

| Appearance | Typically an off-white to white solid | White crystalline powder[7] |

| Solubility | Soluble in water, polar protic solvents | Soluble in methanol, ethyl acetate[7] |

Spectroscopic Profile (Anticipated)

While a dedicated spectrum for the sodium salt is not readily published, its characterization can be confidently inferred from its structure and data on closely related analogues.[8][9]

-

¹H NMR: The pyridazine ring will exhibit two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two adjacent ring protons. The coupling constant (J) between them would be characteristic of an ortho-relationship on a six-membered heteroaromatic ring.

-

¹³C NMR: Four distinct signals for the pyridazine ring carbons are expected, along with a signal for the carboxylate carbon (typically δ 160-170 ppm). The carbon bearing the chlorine atom (C6) will be significantly influenced by the halogen's electronegativity.[8]

-

IR Spectroscopy: Key stretches would include C=O (carboxylate, ~1600-1550 cm⁻¹), C=N and C=C (aromatic ring, ~1580-1400 cm⁻¹), and C-Cl (~850-750 cm⁻¹).

-

Mass Spectrometry (MS): In negative ion mode ESI-MS, the parent anion at m/z ~157.0 would be observed, corresponding to the deprotonated carboxylic acid. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a definitive feature.

Synthesis and Manufacturing Pathway

The reliable and scalable synthesis of the title compound is crucial for its application. The most common industrial route involves the oxidation of an inexpensive starting material, followed by salt formation.

Experimental Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

This protocol is adapted from established patent literature and represents a robust method for gram-to-kilogram scale synthesis.[7]

A. Materials & Reagents:

-

3-Chloro-6-methylpyridazine

-

Concentrated Sulfuric Acid (98%)

-

Potassium Dichromate (K₂Cr₂O₇) or Potassium Permanganate (KMnO₄)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Methanol

-

Ice

B. Step-by-Step Procedure:

-

Equip a jacketed glass reactor with an overhead stirrer, thermocouple, and addition funnel.

-

Charge concentrated sulfuric acid (approx. 7.5 volumes relative to starting material) to the reactor and cool to 0-5°C using an ice bath.

-

Slowly add 3-chloro-6-methylpyridazine (1.0 eq) to the cold sulfuric acid while maintaining the internal temperature below 10°C.

-

In portions, add potassium dichromate (2.0 eq) over 1-2 hours, ensuring the internal temperature does not exceed 50-60°C.

-

After the addition is complete, allow the reaction to stir at 50°C for 2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then slowly pour it onto a stirred slurry of ice/water (approx. 25 volumes).

-

Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

-

Recrystallize the crude product from methanol to afford 6-chloropyridazine-3-carboxylic acid as a white crystalline powder. A typical yield is 60-70%.[7]

C. Expert Insights & Causality:

-

Choice of Oxidant: Both KMnO₄ and K₂Cr₂O₇ are effective. K₂Cr₂O₇ is often preferred on larger scales as it can be easier to handle and the reaction can be less exothermic, offering better control.

-

Sulfuric Acid as Solvent: The highly acidic and oxidative medium is necessary to activate the benzylic-like methyl group for oxidation while preventing decomposition of the pyridazine ring.

-

Temperature Control: This is critical. Uncontrolled exotherms during oxidant addition can lead to side reactions and degradation, significantly lowering the yield and purity.

-

Workup: Quenching on ice serves to dilute the acid and precipitate the product while dissipating heat. Ethyl acetate is an excellent solvent for extracting the moderately polar carboxylic acid product.

Experimental Protocol 2: Preparation of this compound

-

Dissolve the 6-chloropyridazine-3-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Slowly add a solution of sodium hydroxide (1.0 eq) or sodium methoxide (1.0 eq) in the same solvent.

-

Monitor the pH of the mixture, aiming for a final pH of 7-8 to ensure complete neutralization.

-

The sodium salt will often precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Filter the resulting solid, wash with a small amount of cold solvent or a non-polar solvent like diethyl ether, and dry under vacuum to yield the final product.

Core Reactivity and Synthetic Utility

The synthetic power of this intermediate lies in the ability to selectively functionalize its two key reactive sites.

A. Nucleophilic Aromatic Substitution (SNAr) at C6

The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the C6 position for nucleophilic attack, facilitating the displacement of the chloride.

Experimental Protocol 3: O-Arylation (Methoxylation)

This reaction demonstrates a typical SNAr process to introduce diversity.[7]

-

In a round-bottom flask, suspend 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (2.0-2.5 eq) and stir the mixture.

-

Heat the reaction to reflux and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ice water and acidify with concentrated HCl to a pH of 3-4 to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from water to obtain 6-methoxypyridazine-3-carboxylic acid.